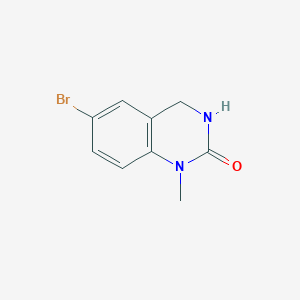

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.088. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its pharmacological properties, including anti-inflammatory, cytotoxic, and antiplatelet activities, as well as its potential applications in treating various diseases.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired derivative. Various methods have been reported for the synthesis of quinazoline derivatives, including solid-phase synthesis and microwave-assisted techniques.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies using primary peritoneal macrophages from C57BL/6J mice showed that this compound significantly inhibits the synthesis of nitric oxide (NO) at concentrations around 100 μM without affecting cell viability. Additionally, it was observed that certain derivatives suppressed interleukin-6 (IL-6) secretion, a key mediator in inflammatory responses, with lead compounds showing IC50 values indicating effective inhibition .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The compound has been shown to induce apoptosis in a dose-dependent manner and can arrest the cell cycle at the S-phase, suggesting its potential as an anticancer agent .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 | Induces apoptosis |

| SW-480 (Colorectal) | 2.3 | Cell cycle arrest at S-phase |

| MCF-7 (Breast) | 5.65 | Apoptotic pathway activation |

Antiplatelet Activity

In addition to its anti-inflammatory and cytotoxic effects, this compound has demonstrated significant antiplatelet activity. Compounds derived from this structure were shown to inhibit ADP-induced platelet aggregation more effectively than acetylsalicylic acid (aspirin). This property is particularly relevant for cardiovascular diseases where platelet aggregation plays a critical role .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies suggest that the presence of bulky substituents at specific positions enhances activity, while smaller groups may reduce efficacy. For example, bromine at the C5 position did not significantly affect NHE-1 inhibitory activity but was crucial for maintaining cytotoxicity against cancer cells .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Cytotoxic Evaluation : A study reported that derivatives with electron-withdrawing groups exhibited enhanced antiproliferative activity against A549 cells compared to standard chemotherapeutic agents like Cisplatin .

- Anti-inflammatory Mechanisms : The compound's ability to inhibit IL-6 secretion was highlighted in research focusing on macrophage polarization induced by lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins such as EGFR, further validating their potential as anticancer agents .

Applications De Recherche Scientifique

NHE-1 Inhibition and Cardiovascular Applications

A study reported that derivatives of quinazoline compounds, including 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, showed nanomolar range activity against NHE-1. The compound was found to effectively reduce intraocular pressure in animal models, suggesting its applicability in glaucoma treatment .

Table 1: NHE-1 Inhibition Potency of Quinazoline Derivatives

| Compound | NHE-1 Inhibition (%) | IC50 (nM) |

|---|---|---|

| This compound | 25.81 ± 6.15 | n.d. |

| Other Derivatives | Various | Various |

Anti-inflammatory Mechanism

The anti-inflammatory properties were assessed using primary peritoneal macrophages from C57BL/6J mice. The compound significantly inhibited nitric oxide synthesis at concentrations that did not affect cell viability, indicating a favorable safety profile for therapeutic use .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Nitric Oxide Inhibition (%) | IL-6 Inhibition (IC50 μM) |

|---|---|---|

| This compound | Significant | 24.13 |

| Reference Drug (Dexamethasone) | High | 10 |

Antiplatelet Effects

The antiplatelet activity was evaluated through ADP-induced platelet aggregation assays. The results indicated that the compound effectively inhibited platelet aggregation, providing a promising avenue for the development of new antithrombotic agents .

Propriétés

IUPAC Name |

6-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMHZGCWFOMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.